molecular formula C25H28N2O4S B286217 N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide

N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide

Katalognummer: B286217
Molekulargewicht: 452.6 g/mol
InChI-Schlüssel: QHPKPHRDKHEOSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide, also known as EMA401, is a small molecule drug that has been developed as a potential treatment for chronic pain. It works by targeting a specific receptor in the nervous system called the angiotensin II type 2 receptor (AT2R), which has been implicated in the development and maintenance of chronic pain.

Wirkmechanismus

The mechanism of action of N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide involves its binding to the AT2R, which is expressed in the nervous system and has been implicated in the development and maintenance of chronic pain. Activation of the AT2R by this compound leads to the inhibition of pain signaling pathways, including the activation of spinal microglia and the release of pro-inflammatory cytokines.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects that contribute to its analgesic properties. These effects include the inhibition of the release of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, the reduction of spinal microglial activation, and the modulation of the activity of the descending pain control system.

Vorteile Und Einschränkungen Für Laborexperimente

N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has a number of advantages for use in lab experiments, including its specificity for the AT2R and its ability to reduce pain-related behaviors in a number of different preclinical models. However, there are also limitations to its use, including its relatively short half-life and its potential for off-target effects.

Zukünftige Richtungen

There are a number of future directions for the development and use of N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide. One direction is to explore its potential for use in combination with other analgesic drugs, such as opioids, to enhance their effectiveness and reduce their side effects. Another direction is to explore its potential for use in the treatment of other conditions, such as anxiety and depression, that are often comorbid with chronic pain. Finally, there is a need for further research to better understand the mechanisms of action of this compound and to identify potential biomarkers that could be used to predict its effectiveness in different patient populations.

Synthesemethoden

N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide is synthesized through a multi-step process that involves the coupling of two different building blocks. The first building block is 4-methylbenzylamine, which is reacted with 4-methylbenzenesulfonyl chloride to form the sulfonyl-protected intermediate. The second building block is ethyl 4-aminobenzoate, which is reacted with 4-ethoxyphenylboronic acid in the presence of a palladium catalyst to form the arylated intermediate. These two intermediates are then coupled together using a coupling reagent to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-(4-ethoxyphenyl)-2-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide has been studied extensively in preclinical models of chronic pain, including models of neuropathic pain, inflammatory pain, and cancer pain. In these models, this compound has been shown to be effective in reducing pain behaviors, such as mechanical allodynia and thermal hyperalgesia. This compound has also been shown to be effective in reducing pain-related anxiety and depression-like behaviors.

Eigenschaften

Molekularformel

C25H28N2O4S

Molekulargewicht

452.6 g/mol

IUPAC-Name

N-(4-ethoxyphenyl)-2-[(4-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]acetamide

InChI

InChI=1S/C25H28N2O4S/c1-4-31-23-13-11-22(12-14-23)26-25(28)18-27(17-21-9-5-19(2)6-10-21)32(29,30)24-15-7-20(3)8-16-24/h5-16H,4,17-18H2,1-3H3,(H,26,28)

InChI-Schlüssel

QHPKPHRDKHEOSR-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C

Kanonische SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(CC2=CC=C(C=C2)C)S(=O)(=O)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.